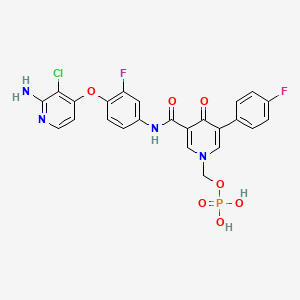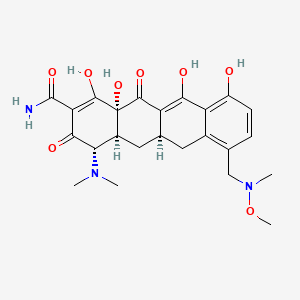
Sareciclina
Descripción general
Descripción
El propionato de clobetasol es un corticosteroide tópico potente que se utiliza principalmente para tratar diversas afecciones de la piel, como el eczema, la psoriasis y la dermatitis. Es conocido por sus fuertes propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras. El propionato de clobetasol se describió por primera vez en la literatura en 1974 y recibió la aprobación de la FDA el 27 de diciembre de 1985 .
Aplicaciones Científicas De Investigación
El propionato de clobetasol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los corticosteroides en diversas reacciones químicas.
Biología: Se emplea en investigación para comprender los mecanismos de la inflamación y la respuesta inmunitaria.
Medicina: Se utiliza ampliamente en estudios clínicos para evaluar su eficacia y seguridad en el tratamiento de trastornos de la piel.
Mecanismo De Acción
El propionato de clobetasol ejerce sus efectos uniéndose a los receptores de glucocorticoides, lo que lleva a la inducción de proteínas inhibidoras de la fosfolipasa A2 conocidas como lipocortinas. Esta acción inhibe la liberación de ácido araquidónico, un precursor de mediadores inflamatorios como las prostaglandinas y los leucotrienos. Como resultado, el propionato de clobetasol reduce la inflamación, la picazón y la vasodilatación .
Compuestos Similares:
Fluocinonida: Otro corticosteroide tópico potente con propiedades antiinflamatorias similares.
Betametasona: Un corticosteroide que se utiliza para tratar una variedad de afecciones inflamatorias.
Triamcinolona: Un corticosteroide que se utiliza por sus efectos antiinflamatorios e inmunosupresores.
Singularidad: El propionato de clobetasol es único debido a su alta potencia y eficacia en el tratamiento de afecciones inflamatorias graves de la piel. Tiene una mayor especificidad para los receptores de glucocorticoides en comparación con otros corticosteroides, lo que lo hace más efectivo para reducir la inflamación y la picazón .
Análisis Bioquímico
Biochemical Properties
Sarecycline interacts with bacterial ribosomes, specifically the 30S ribosomal subunit, to inhibit protein synthesis . This interaction is a key aspect of its antibacterial activity. Sarecycline also inhibits p-glycoprotein in vitro, which may increase concentrations of drugs that are p-glycoprotein substrates .
Cellular Effects
Sarecycline has been observed to have a significant impact on cellular processes. It demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, with little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition is a crucial part of its mechanism of action.
Molecular Mechanism
Sarecycline exerts its effects at the molecular level by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome . This interaction blocks translation and prevents antibiotic resistance, thereby inhibiting bacterial growth and activity .
Temporal Effects in Laboratory Settings
Sarecycline has been observed to have a significantly increased metabolic activity compared to control in human bone marrow-derived mesenchymal stromal cells (hBMSCs) cultured with it . Moreover, it has been found to be minimally metabolized by liver microsome enzymes in vitro (< 15%), with non-enzymatic epimerization, demethylation, hydroxylation, and desaturation producing minor metabolites .
Metabolic Pathways
Sarecycline is minimally metabolized by enzymes in human liver microsomes (< 15%) in vitro . Non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .
Transport and Distribution
Sarecycline is 62.5–74.7% protein-bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed within the body.
Subcellular Localization
As a tetracycline antibiotic, it is known to interact with bacterial ribosomes, specifically the 30S ribosomal subunit , suggesting its localization within the bacterial cell where it exerts its antibacterial effects.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del propionato de clobetasol generalmente comienza con la betametasona como material de partida. El proceso involucra varios pasos, incluyendo la formación de éster cíclico, hidrólisis, sulfonación y cloración. El producto final se obtiene mediante una refinación gruesa, disolución, filtración, enfriamiento por concentración, centrifugación y secado .
Métodos de Producción Industrial: En entornos industriales, el propionato de clobetasol a menudo se prepara tomando un compuesto como la 1,4,9(11)-triena androstano-3,17-diona como materia prima inicial. Este compuesto se somete a una serie de reacciones, incluyendo metilación, sustitución de ciano, protección siloxi, sustitución nucleofílica intramolecular, reacción de bromoepóxido y fluoración para producir propionato de clobetasol .
Análisis De Reacciones Químicas
Tipos de Reacciones: El propionato de clobetasol experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y efectos terapéuticos.
Reactivos y Condiciones Comunes:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos que son más solubles en agua y se pueden excretar fácilmente del cuerpo .
Comparación Con Compuestos Similares
Fluocinonide: Another potent topical corticosteroid with similar anti-inflammatory properties.
Betamethasone: A corticosteroid used to treat a variety of inflammatory conditions.
Triamcinolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness: Clobetasol propionate is unique due to its high potency and efficacy in treating severe inflammatory skin conditions. It has a higher specificity for glucocorticoid receptors compared to other corticosteroids, making it more effective in reducing inflammation and itching .
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUMVPHUMFKFPJ-SBAJWEJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027924 | |
| Record name | Sarecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It has been demonstrated that tetracyclines like sarecycline elicit their antimicrobial action by targeting and inhibiting protein synthesis in microbial agents like Cutibacterium acnes present in acne lesions. In particular, it is believed that sarecycline's mechanism of action revolves around the inhibition of various macromolecular biosynthesis activities like the macromolecular biosynthesis of microbial DNA, RNA, proteins, lipids, and cell wall. Specifically, it has been observed that while sarecycline demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, the compound has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis. In addition, because Cutibacterium acnes also generates proteins and enzymes that are capable of causing inflammation, it is also believed that tetracyclines like sarecyclines can also affect an anti-inflammatory effect via the inhibition of such microbial protein synthesis. | |
| Record name | Sarecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1035654-66-0 | |
| Record name | Sarecycline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035654660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarecycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O110CX2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B560331.png)
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)

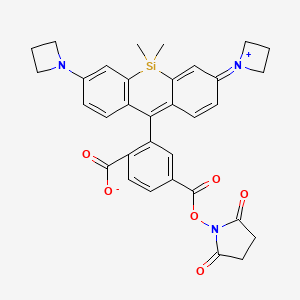
![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)
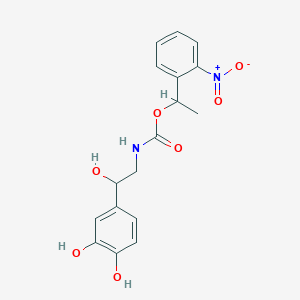
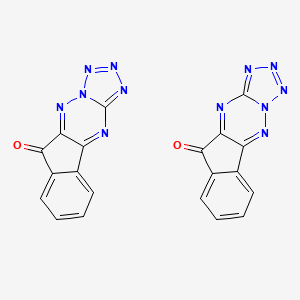



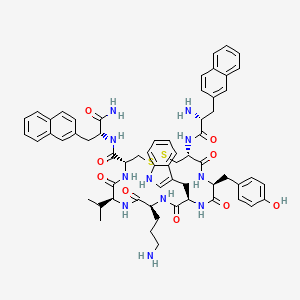
![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)
